molecular formula C9H14ClN3 B13298420 4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine

4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine

Cat. No.: B13298420
M. Wt: 199.68 g/mol
InChI Key: SHGRMZDBMZPOAW-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro group at position 4 and a cyclobutylethyl group at position 1 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the cyclobutylethyl group: This step involves the alkylation of the pyrazole ring with a cyclobutylethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclobutylethyl groups may enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine
  • 4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine
  • 4-Chloro-1-(2-cyclohexylethyl)-1H-pyrazol-3-amine

Uniqueness

4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine is unique due to the presence of the cyclobutylethyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-1-(2-cyclobutylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H14ClN3/c10-8-6-13(12-9(8)11)5-4-7-2-1-3-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

SHGRMZDBMZPOAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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